Diosmetin

CYP inhibition drug-drug interaction flavonoid metabolism

Diosmetin is the only flavone prodrug selectively O-demethylated by CYP1A1/CYP1B1 to luteolin in target tissues — a mechanism absent in luteolin, apigenin, and chrysoeriol. Its 4′-OCH₃ group confers high-affinity CYP1A1 inhibition (Ki 89 nM), CYP1B1 inhibition (Ki 16 nM), and CYP2C8 selectivity (IC₅₀ 4.25 µM), with 78% lower ACE inhibition versus luteolin. For CYP1A-dependent anticancer studies, flavonoid SAR libraries, or DDI panels targeting BCRP, OATP1B1/1B3, CYP2C8, CYP2C19, and CYP3A4, diosmetin is the essential molecular tool — diosmin and other flavone analogs are not acceptable substitutes.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 520-34-3
Cat. No. B1670712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin
CAS520-34-3
SynonymsDiosmetin;  HSDB 8101;  HSDB 8101;  HSDB-8101;  Luteolin 4'-methyl ether
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3
InChIKeyMBNGWHIJMBWFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in chloroform, dichloromethane, DMSO, acetone
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diosmetin (CAS 520-34-3): A 4′-Methoxyflavone with Defined Selectivity, Metabolic Fate, and Structural Differentiation from Common Analogs


Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is a naturally occurring O-methylated flavone aglycone predominantly sourced from Citrus spp., Olea europaea, and various medicinal plants [1]. As a member of the citrus flavone family, it shares the core 2-phenylchromen-4-one backbone with well-studied analogs including luteolin, apigenin, chrysoeriol, acacetin, and its 7-O-rutinoside glycoside diosmin [2]. Diosmetin is distinguished by a 4′-methoxy group on the B-ring paired with 5,7-dihydroxy substitution on the A-ring [3]. This substitution pattern confers several key differentiation points relative to its closest comparators: altered susceptibility to phase I metabolism, distinct enzyme inhibition profiles, and a unique CYP1A-mediated bioactivation pathway that produces luteolin as an active metabolite in target tissues [4]. The compound is commercially available as a reference standard for analytical method development, as an active pharmaceutical ingredient (API) for venous insufficiency formulations, and as a research tool for studying CYP1A1/CYP1B1-dependent pharmacology [5].

Diosmetin Structural Nuances That Preclude Direct Substitution by Luteolin, Apigenin, or Chrysoeriol in Research and Formulation


The flavone aglycones diosmetin, luteolin, apigenin, and chrysoeriol are frequently grouped together as citrus-derived flavonoids with overlapping bioactivity claims; however, their substitution at the single position of the B-ring—diosmetin (4′-OCH₃, 3′-OH), luteolin (3′,4′-diOH), apigenin (4′-OH), and chrysoeriol (3′-OCH₃, 4′-OH)—produces divergent pharmacokinetic fates and distinct target engagement profiles that cannot be assumed interchangeable [1]. Critically, the 4′-methoxy group renders diosmetin a selective substrate for CYP1A1 and CYP1B1, undergoing O-demethylation to luteolin specifically in CYP1A-overexpressing tissues, whereas luteolin itself is subject to rapid phase II conjugation and COMT-mediated methylation to chrysoeriol and diosmetin [2]. Consequently, diosmetin functions as a tissue-selective prodrug, delivering the more potent luteolin payload only to cells with elevated CYP1A activity—a mechanism not shared by any of its close analogs [3]. Additionally, the methoxy substitution directly impacts enzyme inhibition potency: in ACE inhibition assays, diosmetin exhibits 78% lower activity than luteolin at equivalent concentrations due to the 4′-methoxy substitution, while in CYP1A1 inhibition, the 4′-OCH₃ group confers Ki values in the low nanomolar range (89 nM for CYP1A1, 16 nM for CYP1B1) [4]. These structure-activity divergences mean that substituting diosmetin with luteolin, apigenin, or chrysoeriol in a controlled experiment or formulation will yield a fundamentally different pharmacological outcome.

Quantitative Differentiation of Diosmetin: Comparative Potency, Selectivity, and Pharmacokinetic Data Versus Analogs


Diosmetin CYP2C8 Inhibition: 16-Fold Higher Potency Than Hesperetin and Low Micromolar Ki Relevant for Drug-Drug Interaction Risk Assessment

In human liver microsomes, diosmetin inhibits CYP2C8-mediated paclitaxel 6α-hydroxylation with an IC₅₀ of 4.25 ± 0.02 µM, which is approximately 16-fold more potent than the structurally related citrus flavonoid hesperetin (IC₅₀ = 68.5 ± 3.3 µM) [1]. Kinetic analysis characterized diosmetin as a reversible, mixed-type inhibitor with a Ki of 3.13 ± 0.11 µM [1].

CYP inhibition drug-drug interaction flavonoid metabolism CYP2C8

Diosmetin BCRP, OATP, and Multi-CYP Inhibition Profile Versus Diosmin: Aglycone as the Primary Perpetrator of In Vitro Drug Interactions

In a comprehensive in vitro transporter and CYP inhibition panel, diosmetin demonstrated potent inhibition of breast cancer resistance protein (BCRP) and multiple organic anion transporting polypeptides (OATPs), as well as CYP1A2, CYP2C19, and CYP3A4, all in the lower micromolar range [1]. In contrast, the glycoside diosmin exhibited either no inhibition or substantially lower potency against these same targets [1]. The study concluded that diosmetin, not diosmin, is the molecular species with the higher perpetrator drug-drug interaction potential in vitro [1].

BCRP inhibition OATP inhibition drug transporters diosmin comparison

Diosmetin ACE Inhibitory Activity: 78% Reduction Relative to Luteolin Due to 4′-Methoxylation

A systematic structure-activity relationship study of flavonoids on angiotensin-converting enzyme (ACE) activity quantified the effect of specific substituents relative to luteolin at 100 µM [1]. The presence of the 4′-methoxy group (as in diosmetin) reduced ACE inhibitory activity by 78% compared to luteolin [1]. Other key structural determinants included the C2=C3 double bond (absence reduced activity by 91%), the 4-carbonyl group (absence reduced activity by 74%), and 3′-hydroxylation (absence reduced activity by 57%) [1].

ACE inhibition structure-activity relationship flavonoid luteolin comparison

Diosmetin Metabolic Fate: CYP1A-Dependent Bioactivation to Luteolin Confers Cell-Type Selective Cytostatic Activity

In HepG2 hepatoma cells expressing CYP1A enzymes, diosmetin undergoes O-demethylation to luteolin over 12-30 hours of incubation [1]. This conversion is attenuated by the CYP1A inhibitor α-naphthoflavone [1]. MTT assays revealed that luteolin is more cytotoxic than diosmetin, and the antiproliferative effect of diosmetin was attributed to G2/M arrest accompanied by upregulation of p-ERK, p-JNK, p53, and p21 [1]. Critically, these effects were reversed by CYP1A inhibition, confirming that diosmetin acts as a cell-type selective prodrug requiring CYP1A-mediated bioactivation [1].

CYP1A metabolism prodrug activation luteolin conversion HepG2 cells

Diosmetin Versus Diosmin in Metabolic Syndrome: Diosmin Superior for Dyslipidemia and Weight Management

A 12-week study in male C57BL/6 mice fed a high-fat high-sucrose (HFHS) diet compared 0.5% dietary supplementation with diosmin versus diosmetin [1]. Both compounds inhibited liver and epididymal fat accumulation and improved glucose tolerance. However, only diosmin significantly ameliorated dyslipidemia, reducing total cholesterol (TC) and LDL-C levels, while diosmetin had little effect on these lipid parameters [1]. Additionally, body weight decreased significantly in the diosmin group but not in the diosmetin group [1].

metabolic syndrome dyslipidemia glucose intolerance diosmin comparison

Diosmetin Pharmacokinetic Parameters Versus Luteolin, Apigenin, and Chrysoeriol After Oral Extract Administration

In a rat pharmacokinetic study following oral administration of Flos Chrysanthemi extract (FCE) at 100 mg/kg, plasma concentrations of luteolin, apigenin, chrysoeriol, and diosmetin were simultaneously quantified [1]. The AUC₀–∞ values were: luteolin 6.21 ± 1.41 µg·h/mL, apigenin 4.28 ± 0.93 µg·h/mL, chrysoeriol 3.19 ± 0.76 µg·h/mL, and diosmetin 1.58 ± 0.43 µg·h/mL [1]. Cmax values followed the same rank order (luteolin > apigenin > chrysoeriol > diosmetin) [1]. Co-administration of the COMT inhibitor entacapone significantly decreased chrysoeriol and diosmetin plasma concentrations, confirming their in vivo origin as methylated luteolin metabolites [1].

pharmacokinetics AUC Cmax flavone comparison Flos Chrysanthemi

Defined Research and Formulation Applications for Diosmetin Driven by Comparative Performance Data


Drug-Drug Interaction (DDI) Liability Assessment: CYP2C8, BCRP, and OATP Inhibition Studies

Diosmetin is the appropriate reference inhibitor for in vitro DDI screening panels targeting CYP2C8 (IC₅₀ = 4.25 µM), BCRP, OATP1B1/1B3, CYP1A2, CYP2C19, and CYP3A4 [6][5]. Unlike the glycoside diosmin, which shows weak or no inhibition of these targets, diosmetin demonstrates potent, low-micromolar inhibition, making it the relevant molecular species for predicting food-drug or supplement-drug interactions [5]. Procurement of high-purity diosmetin (≥98% by HPLC) is essential for these studies; diosmin or other flavone analogs are not acceptable substitutes.

CYP1A1/CYP1B1 Prodrug Bioactivation Research in Cancer Models

Diosmetin serves as a unique cell-type selective prodrug that undergoes CYP1A1/CYP1B1-catalyzed O-demethylation to luteolin specifically in cells overexpressing these enzymes, including HepG2 hepatoma, MDA-MB-468 breast cancer, and other CYP1A-positive tumor lines [6]. This mechanism confers selectivity that cannot be replicated with luteolin (which is directly cytotoxic regardless of CYP1A status) or with apigenin/chrysoeriol (which are not demethylated to luteolin). Researchers investigating CYP1A-targeted anticancer strategies should select diosmetin as the specific tool compound to exploit this activation pathway [6].

Flavonoid Structure-Activity Relationship (SAR) Reference for 4′-Methoxy Substitution Effects

In SAR studies of flavonoid biological activity, diosmetin provides a defined reference point for quantifying the impact of 4′-O-methylation. As demonstrated in ACE inhibition assays, diosmetin exhibits a 78% reduction in activity relative to luteolin due solely to the 4′-methoxy substitution [6]. Similarly, in CYP1A1 inhibition, the 4′-OCH₃ group confers high-affinity binding (Ki = 89 nM) [5]. Researchers constructing flavonoid SAR libraries should include diosmetin as the benchmark for 4′-methoxy-flavone pharmacology.

Glucose Intolerance and Fat Accumulation Studies Requiring Lipid-Neutral Intervention

In metabolic syndrome models, diosmetin is distinguished from diosmin by its lack of antidyslipidemic effect despite retaining efficacy against hepatic fat accumulation and glucose intolerance [6]. This differential pharmacology makes diosmetin the preferred compound for experimental designs that aim to study glucose homeostasis improvements without the confounding variable of lipid-lowering effects. Conversely, diosmin should be selected when combined improvement of lipid and glycemic parameters is the research objective [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diosmetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.